molecular formula C21H14FN3OS2 B3673797 N-{[3-(1,3-benzothiazol-2-yl)phenyl]carbamothioyl}-4-fluorobenzamide

N-{[3-(1,3-benzothiazol-2-yl)phenyl]carbamothioyl}-4-fluorobenzamide

Cat. No.: B3673797
M. Wt: 407.5 g/mol
InChI Key: JKCKARIXXFAQEF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{[3-(1,3-benzothiazol-2-yl)phenyl]carbamothioyl}-4-fluorobenzamide is a complex organic compound that features a benzothiazole moiety linked to a fluorobenzamide structure. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[3-(1,3-benzothiazol-2-yl)phenyl]carbamothioyl}-4-fluorobenzamide typically involves multiple steps, starting with the preparation of the benzothiazole core. One common method involves the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone to form the benzothiazole ring. This intermediate is then reacted with 3-bromoaniline to introduce the phenyl group.

The next step involves the formation of the carbamothioyl linkage. This is achieved by reacting the benzothiazole intermediate with thiophosgene or a similar reagent to introduce the thiocarbamoyl group. Finally, the fluorobenzamide moiety is introduced through a coupling reaction with 4-fluorobenzoic acid or its derivatives under appropriate conditions, such as the use of coupling agents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-{[3-(1,3-benzothiazol-2-yl)phenyl]carbamothioyl}-4-fluorobenzamide can undergo various chemical reactions, including:

    Oxidation: The thiocarbamoyl group can be oxidized to form sulfonyl derivatives.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The fluorine atom on the benzamide ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Catalytic hydrogenation or metal hydrides like sodium borohydride are common.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like potassium carbonate.

Major Products

    Oxidation: Sulfonyl derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

N-{[3-(1,3-benzothiazol-2-yl)phenyl]carbamothioyl}-4-fluorobenzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its anticancer, antibacterial, and antifungal properties.

Mechanism of Action

The mechanism of action of N-{[3-(1,3-benzothiazol-2-yl)phenyl]carbamothioyl}-4-fluorobenzamide involves its interaction with specific molecular targets. The benzothiazole moiety is known to interact with various enzymes and receptors, potentially inhibiting their activity. The fluorobenzamide part of the molecule can enhance binding affinity and specificity. The exact pathways and targets can vary depending on the specific biological context and the modifications made to the compound.

Comparison with Similar Compounds

Similar Compounds

  • **N-{[3-(1,3-benzothiazol-2-yl)phenyl]carbamothioyl}-4-chlorobenzamide
  • **N-{[3-(1,3-benzothiazol-2-yl)phenyl]carbamothioyl}-4-methylbenzamide
  • **N-{[3-(1,3-benzothiazol-2-yl)phenyl]carbamothioyl}-4-nitrobenzamide

Uniqueness

N-{[3-(1,3-benzothiazol-2-yl)phenyl]carbamothioyl}-4-fluorobenzamide is unique due to the presence of the fluorine atom, which can significantly influence its chemical and biological properties. Fluorine atoms can enhance the metabolic stability, lipophilicity, and binding affinity of the compound, making it a valuable candidate for drug development and other applications.

Properties

IUPAC Name

N-[[3-(1,3-benzothiazol-2-yl)phenyl]carbamothioyl]-4-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H14FN3OS2/c22-15-10-8-13(9-11-15)19(26)25-21(27)23-16-5-3-4-14(12-16)20-24-17-6-1-2-7-18(17)28-20/h1-12H,(H2,23,25,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKCKARIXXFAQEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)C3=CC(=CC=C3)NC(=S)NC(=O)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H14FN3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
N-{[3-(1,3-benzothiazol-2-yl)phenyl]carbamothioyl}-4-fluorobenzamide
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
N-{[3-(1,3-benzothiazol-2-yl)phenyl]carbamothioyl}-4-fluorobenzamide
Reactant of Route 3
Reactant of Route 3
N-{[3-(1,3-benzothiazol-2-yl)phenyl]carbamothioyl}-4-fluorobenzamide
Reactant of Route 4
Reactant of Route 4
N-{[3-(1,3-benzothiazol-2-yl)phenyl]carbamothioyl}-4-fluorobenzamide
Reactant of Route 5
Reactant of Route 5
N-{[3-(1,3-benzothiazol-2-yl)phenyl]carbamothioyl}-4-fluorobenzamide
Reactant of Route 6
Reactant of Route 6
N-{[3-(1,3-benzothiazol-2-yl)phenyl]carbamothioyl}-4-fluorobenzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.